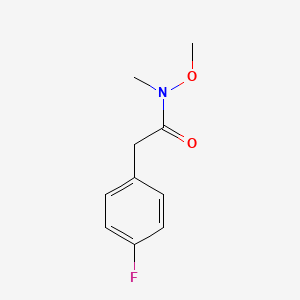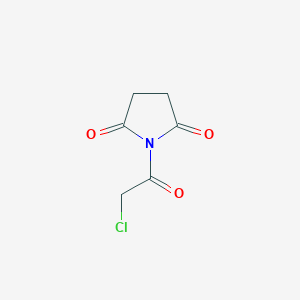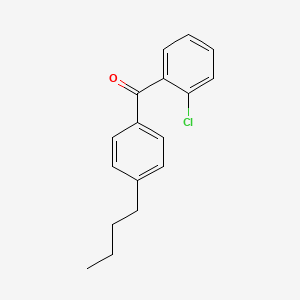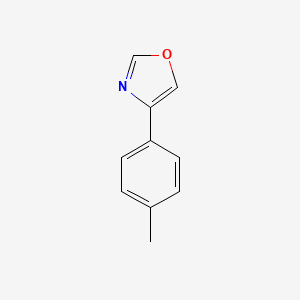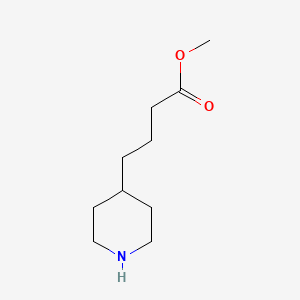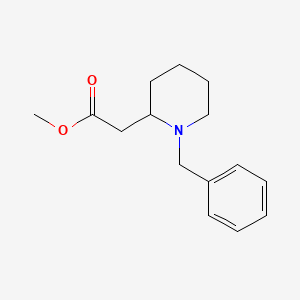![molecular formula C14H14O2 B1612911 [2-(Phenoxymethyl)phenyl]methanol CAS No. 34904-98-8](/img/structure/B1612911.png)
[2-(Phenoxymethyl)phenyl]methanol
Overview
Description
“[2-(Phenoxymethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H14O2 . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of “[2-(Phenoxymethyl)phenyl]methanol” consists of a phenol group attached to a methanol group . The molecular weight of this compound is 214.26 g/mol.Chemical Reactions Analysis
Phenols, such as “[2-(Phenoxymethyl)phenyl]methanol”, are known to undergo various chemical reactions, including electrophilic aromatic substitution . They can also be oxidized to form quinones .Scientific Research Applications
Analytical Method Development
One application involves the development of accurate and reproducible analytical methods. For instance, a study by Ruíz-Gutiérrez et al. (2000) describes a reversed-phase HPLC method for measuring hydroxytyrosol, a phenolic compound in olive oil, suggesting the utility of related phenolic compounds in analytical chemistry for health-related research (Ruíz-Gutiérrez et al., 2000).
Organic Synthesis and Catalysis
The synthesis and functionalization of phenolic compounds are crucial in organic chemistry. Reddy et al. (2012) demonstrated the aza-Piancatelli rearrangement with furan-2-yl(phenyl)methanol derivatives, highlighting innovative pathways for creating complex molecules from simple phenolic precursors (Reddy et al., 2012).
Reaction Mechanisms
Understanding the mechanisms of hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) in reactions involving phenolic compounds is vital for both synthetic and biological chemistry. Mayer et al. (2002) explored these mechanisms in detail, providing insights into the reactivity and stability of various phenolic radicals (Mayer et al., 2002).
Methanol as a Reactant and Solvent
Methanol plays a significant role in the synthesis and modification of phenolic compounds. Moran et al. (2011) explored methanol's use in direct C–C coupling with allenes, demonstrating the potential of methanol in creating higher alcohols and enriching the complexity of phenolic compounds (Moran et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(phenoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTWBZKENSMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629012 | |
| Record name | [2-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenoxymethyl)phenyl]methanol | |
CAS RN |
34904-98-8 | |
| Record name | [2-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




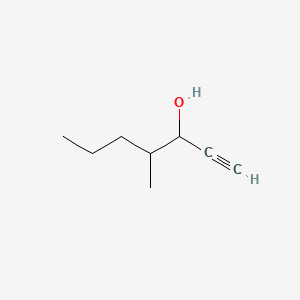
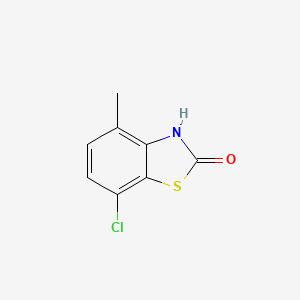
![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)
